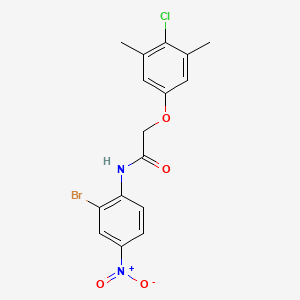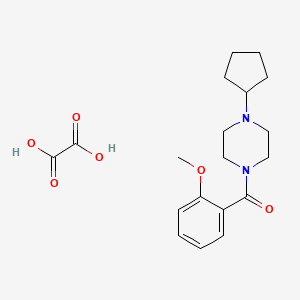![molecular formula C9H11N3OS B4891838 4-{[(methylamino)carbonothioyl]amino}benzamide](/img/structure/B4891838.png)
4-{[(methylamino)carbonothioyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(methylamino)carbonothioyl]amino}benzamide, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic amphetamine derivative. It was initially developed as a potential antidepressant, but its psychoactive effects led to its classification as a Schedule I drug in the United States. Despite its illicit status, 4-MTA has been the subject of scientific research due to its potential therapeutic uses.
Mecanismo De Acción
The exact mechanism of action of 4-MTA is not fully understood. However, it is believed to act as a serotonin releaser and reuptake inhibitor. This means that it increases the release of serotonin in the brain and prevents its reuptake, leading to increased levels of serotonin in the synaptic cleft.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-MTA are similar to those of other amphetamines. It increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, leading to feelings of euphoria, increased energy, and decreased appetite. However, 4-MTA has been shown to have a higher affinity for serotonin receptors than other amphetamines, which could make it more effective in the treatment of depression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-MTA in lab experiments is its relatively simple synthesis method. Additionally, its high affinity for serotonin receptors makes it a useful tool for studying the role of serotonin in the brain. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments.
Direcciones Futuras
There are several potential future directions for research on 4-MTA. One area of interest is its potential use as an antidepressant. Studies have shown that it has a high affinity for serotonin receptors, which suggests that it may be effective in treating depression. Additionally, its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential therapeutic uses of 4-MTA and its mechanism of action.
Métodos De Síntesis
The synthesis of 4-MTA involves the reaction of 4-aminobenzamide with methyl isothiocyanate. The resulting compound is then methylated using formaldehyde and formic acid to yield 4-MTA. The synthesis of 4-MTA is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
4-MTA has been the subject of scientific research due to its potential therapeutic uses. Studies have shown that 4-MTA has a high affinity for serotonin receptors, which suggests that it may have antidepressant properties. Additionally, 4-MTA has been shown to have neuroprotective effects, which could make it useful in the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-(methylcarbamothioylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c1-11-9(14)12-7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSVZZCUINUPTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylcarbamothioylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(dibutylamino)carbonothioyl]-4-fluorobenzamide](/img/structure/B4891783.png)
![dimethyl 2-[ethoxy(methyl)phosphoryl]succinate](/img/structure/B4891788.png)
amino]benzoyl}amino)-2-methylbenzoate](/img/structure/B4891789.png)

![1-[(4-chlorobenzyl)thio]-3-(4-chlorophenoxy)-2-propanol](/img/structure/B4891804.png)
![N-[5-({2-[(4-fluoro-3-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B4891806.png)
![1-cyclopropyl-5-({4-[(2-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B4891812.png)

![1-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-N-phenyl-3-piperidinamine](/img/structure/B4891829.png)
![N-(4-butoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B4891832.png)
![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)
![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)